REACTION_CXSMILES
|
CC(C)(C)C([C:5]12[O:14][CH:11]([CH:12]=[CH:13]1)[CH:10]1[CH:6]2[C:7](=[O:16])[O:8][C:9]1=[O:15])=O.OS(O)(=O)=O>>[OH:14][C:11]1[CH:12]=[CH:13][CH:5]=[C:6]2[C:7]([O:8][C:9](=[O:15])[C:10]=12)=[O:16]
|
Name
|
Compound 6
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C12C3C(OC(C3C(C=C1)O2)=O)=O)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The cream colored mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C(=O)OC2=O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |